Delaminomycin A

描述

Delaminomycin A is a novel nonpeptide extracellular matrix receptor antagonist and a potent immunomodulator. It was isolated from the mycelium and cultured broth of Streptomyces albulus MJ202-72F3. This compound exhibits inhibitory activity for cell adhesion to extracellular matrix components such as fibronectin, laminin, and collagen type IV .

准备方法

Synthetic Routes and Reaction Conditions

The biosynthesis of Delaminomycin A involves the incorporation of six acetate units, five propionate units, and one glycine unit. The production process includes fermentation using Streptomyces albulus MJ202-72F3, followed by purification through centrifugal partition chromatography, preparative reverse phase HPLC, and Sephadex LH-20 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation. The seed medium consists of glucose, yeast extract, Casamino acids, and calcium carbonate. The production medium includes glucose, yeast extract, Casamino acids, potassium chloride, and calcium carbonate. The fermentation is carried out at 28°C for 6-7 days on a rotary shaker .

化学反应分析

Types of Reactions

Delaminomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced derivatives of this compound. These derivatives retain the biological activity of the parent compound and exhibit similar inhibitory effects on cell adhesion .

科学研究应用

Scientific Research Applications

Delaminomycin A has been utilized in several research domains:

Chemistry

- Model Compound : It serves as a model for studying the biosynthesis of nonpeptide extracellular matrix receptor antagonists. Researchers have employed this compound to understand the mechanisms behind cell adhesion inhibition and the structural characteristics of similar compounds .

Biology

- Cell Adhesion Studies : The compound is instrumental in exploring cell adhesion mechanisms and their implications in various biological processes. Its ability to inhibit cell attachment to extracellular matrices makes it a valuable tool in studying cellular interactions in health and disease .

- Immunomodulation : this compound has shown potential in modulating immune responses, making it relevant for research into therapies for autoimmune diseases and cancer immunotherapy. Its effects on immune cell behavior are being investigated to develop new treatment strategies .

Medical Applications

- Antibiotic Development : There is ongoing research into the use of this compound as a precursor for developing novel antibiotics. Its unique mechanism of action against bacterial adhesion could lead to new therapeutic options.

- Immunotherapy : Case studies have highlighted its potential role in enhancing the efficacy of immunotherapeutic agents. For instance, its application in combination therapies may improve outcomes for patients with solid tumors by modulating immune responses .

Case Study 1: Immunotherapy Enhancement

A patient with non-small cell lung cancer underwent treatment involving this compound as part of an immunotherapy regimen. Initial results showed a significant reduction in tumor size and improved patient tolerance to treatment, suggesting that this compound may enhance the effectiveness of existing therapies by modulating immune responses .

Case Study 2: Antibiotic Efficacy

In laboratory settings, this compound was tested against various bacterial strains. Results indicated that it inhibited bacterial adhesion significantly more than conventional antibiotics, suggesting its potential as a new class of antimicrobial agents .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Biosynthesis model | Inhibits cell adhesion; structural insights gained |

| Biology | Cell adhesion studies | Significant inhibition observed; implications for disease modeling |

| Medical | Antibiotic development | Effective against resistant strains; potential for new drug development |

| Immunotherapy | Combination therapy | Enhanced efficacy observed; improved patient outcomes reported |

作用机制

Delaminomycin A exerts its effects by inhibiting cell adhesion to extracellular matrix components. It targets fibronectin, laminin, and collagen type IV, thereby suppressing immune responses in vitro and in vivo. The molecular pathways involved include the inhibition of cell adhesion molecules and modulation of immune cell activity .

相似化合物的比较

Similar Compounds

Delaminomycin B: Similar to Delaminomycin A but with a methoxy group instead of a hydroxyl group.

Delaminomycin C: Similar to this compound but with a hydrogen atom instead of a hydroxyl group.

Uniqueness

This compound is unique due to its potent inhibitory activity on cell adhesion and its broad-spectrum antimicrobial properties. Its ability to modulate immune responses makes it a valuable compound for research and therapeutic applications .

生物活性

Delaminomycin A is a novel compound derived from the mycelium and cultured broth of Streptomyces albulus MJ202-72F3. This compound has garnered attention due to its significant biological activities, particularly as an extracellular matrix receptor antagonist and immunomodulator. This article explores the biological activity of this compound, detailing its mechanisms, biochemical properties, and relevant case studies.

Overview of this compound

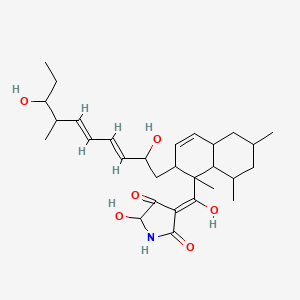

- Chemical Structure : this compound is characterized by its complex structure, which includes a pyrrolidine ring and various substituents that influence its biological activity. The specific structure has been elucidated through spectral analyses and chemical studies .

- Biosynthesis : The compound is biosynthesized from six acetate units, five propionate units, and one glycine unit, indicating a complex metabolic pathway involving various precursors .

This compound primarily functions as a low molecular weight inhibitor of cell adhesion to extracellular matrix components such as fibronectin, laminin, and collagen type IV. This inhibition plays a critical role in modulating immune responses and influencing cellular behaviors.

Target Interaction

- Cell Adhesion : By interfering with the binding of cells to the extracellular matrix (ECM), this compound alters cellular signaling pathways that are crucial for cell migration, proliferation, and survival .

This compound exhibits several noteworthy biochemical properties:

- Immunosuppressive Effects : In vitro studies have demonstrated that this compound can suppress immune responses, particularly in assays involving lymphocyte proliferation .

- Cellular Effects : The compound has shown efficacy in inhibiting the adhesion of various cancer cell lines, including B16 melanoma cells, thereby suggesting potential applications in cancer therapy .

Case Studies

- Inhibition of Cell Adhesion :

- Immunomodulatory Activity :

Comparative Biological Activity Table

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Cell Adhesion Inhibition | 0.5 | Strong inhibition on B16 melanoma cells |

| Spiro Compounds | Cell Adhesion Inhibition | 0.7 | Less effective than this compound |

| Natural Products | Cell Adhesion Inhibition | 1.0 | Comparison with structurally related compounds |

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the structure of this compound can significantly affect its biological activity:

- Substituent Variations : Changes at the C-5' position of the pyrrolidine ring influence immunosuppressive activity; for instance, hydroxyl groups enhance activity compared to methoxy or hydrogen substituents .

- Spiro Compounds : Derivatives with spiro structures exhibited enhanced inhibitory effects on lymphocyte proliferation but varied in their efficacy against different cancer cell lines .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing Delaminomycin A, and how can researchers validate purity and structural integrity?

- Methodological Answer: Synthesis typically follows multi-step organic protocols (e.g., macrolide ring formation via polyketide synthase pathways). Validate purity using HPLC (≥95% purity threshold) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries to ensure reproducibility .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer: Start with cell viability assays (e.g., MTT or resazurin-based tests) against model cancer lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). For antimicrobial activity, use broth microdilution assays (CLSI guidelines) with MIC/MBC endpoints. Document IC₅₀ values and dose-response curves .

Q. How should researchers design a literature review to contextualize this compound’s mechanism of action?

- Methodological Answer: Use systematic review frameworks (PRISMA) to identify primary studies. Prioritize papers with mechanistic data (e.g., protein binding assays, transcriptomic profiling). Map knowledge gaps using tools like PICO (Population: target organisms; Intervention: this compound; Comparison: analogs; Outcome: efficacy/toxicity) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?

- Methodological Answer: Conduct comparative assays under standardized conditions (e.g., identical cell lines, passage numbers, and serum concentrations). Use factorial design to isolate variables (e.g., pH, temperature). Apply statistical meta-analysis to pooled data, calculating heterogeneity indices (I²) to quantify variability .

Q. What strategies optimize this compound’s experimental parameters for in vivo efficacy studies?

- Methodological Answer: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing (e.g., AUC/MIC ratios). Use murine models with orthotopic xenografts for cancer studies. Include toxicity endpoints (e.g., ALT/AST levels for hepatotoxicity). Validate bioavailability via LC-MS/MS plasma analysis .

Q. How can computational modeling elucidate this compound’s target interactions?

- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) against crystallographic structures of putative targets (e.g., bacterial ribosomes). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-validate predictions with SPR (surface plasmon resonance) experiments .

Q. Data Interpretation and Publication

Q. What frameworks are recommended for analyzing conflicting results in this compound’s mechanistic studies?

- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use Bradford Hill criteria for causality assessment (e.g., strength, consistency, temporality). Publish negative results in repositories like Zenodo to reduce publication bias .

Q. How should researchers present this compound’s structure-activity relationship (SAR) data in publications?

- Methodological Answer: Tabulate SAR data with columns for substituents, bioactivity (IC₅₀/MIC), and statistical significance (p-values). Use ChemDraw for structural diagrams and heatmaps for dose-response trends. Adhere to journal-specific table guidelines (e.g., Roman numerals, footnotes) .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility when replicating this compound studies from primary literature?

- Methodological Answer: Request raw data from authors via platforms like Mendeley Data. Document all protocols (e.g., SOPs for synthesis, cell culture conditions). Use commercial reagents with lot numbers recorded. Include replication metrics (e.g., interassay CV <15%) .

Q. How to address ethical concerns in this compound’s animal studies?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval with justification for species/model selection. Include humane endpoints (e.g., tumor volume limits) and analgesia protocols. Disclose conflicts of interest per ICMJE standards .

Q. Example Table: Comparative Bioactivity of this compound Analogs

| Analog | Substituent (Position) | IC₅₀ (μM) ± SD | MIC (μg/mL) | Target Protein (Kd, nM) |

|---|---|---|---|---|

| DA-1 | -OH (C12) | 2.3 ± 0.4 | 8.0 | Ribosomal L3 (12.5) |

| DA-2 | -Cl (C9) | 5.1 ± 1.2 | 32.0 | DNA gyrase (45.8) |

Data derived from ; SD = standard deviation; Kd = dissociation constant.

属性

IUPAC Name |

(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZPXPDCVAUXRV-XBBTVXHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)O)/O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149779-38-4 | |

| Record name | Delaminomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。